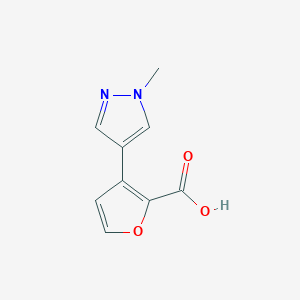

3-(1-甲基-1H-吡唑-4-基)呋喃-2-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-(1-methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid” is a compound that contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

The synthesis of pyrazole-containing compounds often involves multicomponent approaches, dipolar cycloadditions, cyclocondensation of hydrazine with a carbonyl system, and using heterocyclic systems . For instance, a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and their activities were tested against seven phytopathogenic fungi by an in vitro mycelia growth inhibition assay .

Molecular Structure Analysis

The molecular structure of “3-(1-methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid” includes a pyrazole ring and a furan ring. The pyrazole ring contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . The furan ring is a five-membered aromatic ring consisting of four carbon atoms and one oxygen .

Chemical Reactions Analysis

Pyrazole-containing compounds have been known to exhibit a broad range of chemical reactions. They are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . For instance, the reaction of diarylhydrazones and vicinal diols allows the conversions of a broad range of substrates .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(1-methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid” include its solubility in water and other polar solvents . It is a white or colorless solid .

科学研究应用

合成和抗癌活性

3-(1-甲基-1H-吡唑-4-基)呋喃-2-甲酸及其衍生物使用 Knoevenagel 缩合合成,该方法生成了一系列具有显着抗癌活性的化合物。该过程适用于各种药效团醛和活性亚甲基,产生针对不同癌症标志物(如 DNA、微管和激酶)的化合物。Tokala、Bora 和 Shankaraiah(2022 年)的综述强调了该反应在药物发现中的效用,特别是对于癌症治疗,突出了理解结构-活性关系和与靶蛋白的相互作用模式的重要性 ChemMedChem。

杂环化合物合成

Kamneva、Anis’kova 和 Egorova(2018 年)综述了 3H-呋喃-2-酮的芳基亚甲基衍生物(包括 3-(1-甲基-1H-吡唑-4-基)呋喃-2-甲酸)与 C 和 N 亲核试剂反应的多功能性。这些反应产生了广泛的具有潜在生物应用的化合物,证明了初始试剂的结构、亲核试剂的强度和反应条件的重要性 Review Journal of Chemistry。

吡唑衍生物的生物应用

Cetin(2020 年)讨论了吡唑羧酸衍生物的合成和生物应用,重点介绍了它们的抗菌、抗癌、抗炎和抗病毒特性。这篇迷你综述全面概述了与吡唑羧酸衍生物相关的合成方法和生物活性,为药学领域的未来研究提供指导 Mini-reviews in Organic Chemistry。

热解和烟雾形成

Sanders、Goldsmith 和 Seeman(2003 年)对单、双和多糖的热解化学(包括呋喃的形成)提供了文献综述,这与理解 3-(1-甲基-1H-吡唑-4-基)呋喃-2-甲酸有关。该研究提出了一个模型来解释热解产物分布,提供了对主流香烟烟雾前体-产物关系的见解 Journal of Analytical and Applied Pyrolysis。

呋喃化合物的健康益处和风险

Xu 等人(2017 年)的综述探讨了呋喃脂肪酸(包括 3-羧基-4-甲基-5-丙基-2-呋喃丙酸等衍生物)对健康的意义。尽管对其与糖尿病和肾脏健康的关系的发现好坏参半,但呋喃脂肪酸通常表现出有益的抗氧化和抗炎活性 Progress in lipid research。

作用机制

Target of Action

Similar compounds with a pyrazole core have been reported to have a broad range of targets due to their diverse pharmacological effects . For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .

Mode of Action

A related compound, 3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carboxylic acid, has been reported to inhibit succinate dehydrogenase (sdh), a key enzyme in the mitochondrial respiration chain . This suggests that 3-(1-methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Inhibition of succinate dehydrogenase (sdh) by related compounds suggests that this compound could potentially affect the tricarboxylic acid (tca) cycle or krebs cycle . This would have downstream effects on ATP production and overall cellular energy metabolism.

Result of Action

Related compounds with a pyrazole core have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antioxidant, anti-depressant, anticonvulsant, anthelmintic, and antihypertensive activities . This suggests that 3-(1-methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid might have similar effects.

属性

IUPAC Name |

3-(1-methylpyrazol-4-yl)furan-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-11-5-6(4-10-11)7-2-3-14-8(7)9(12)13/h2-5H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULIRBHOZFGBPQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=C(OC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-Amino-5-((3,4-dimethylphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2988395.png)

![Ethyl 3-(4-chlorophenyl)-5-[(3,4-dimethylbenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2988403.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,6-dimethoxypyridin-3-yl)methanone](/img/structure/B2988404.png)

![tert-Butyl (3R,4S)-3-amino-4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B2988406.png)

![1,3-Dibenzyl-2-[4-(methylsulfanyl)phenyl]imidazolidine](/img/structure/B2988407.png)

![4-[3,5-Bis(trifluoromethyl)anilino]-6-(dimethylamino)-1,1,1-trifluoro-3,5-hexadien-2-one](/img/structure/B2988415.png)

![(E)-3-[3,5-bis(trifluoromethyl)anilino]-1-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one](/img/structure/B2988417.png)

![N-cyclopentyl-3-(4-fluorophenyl)-1-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2988418.png)